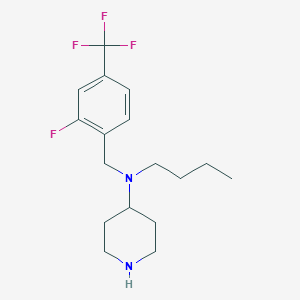
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a butyl group and a benzylamine moiety containing fluorine and trifluoromethyl groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
-
Formation of the Benzylamine Intermediate: : The synthesis begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzylamine. This can be achieved by the reduction of 2-fluoro-4-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol .
-
Alkylation of Piperidine: : The next step involves the alkylation of piperidine with the benzylamine intermediate. This can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
-
Introduction of the Butyl Group: : Finally, the butyl group is introduced via a nucleophilic substitution reaction using butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Solvents: Methanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-butyl-N-(2-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H24F4N2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-butyl-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H24F4N2/c1-2-3-10-23(15-6-8-22-9-7-15)12-13-4-5-14(11-16(13)18)17(19,20)21/h4-5,11,15,22H,2-3,6-10,12H2,1H3 |
InChI Key |
WJIZCOCYXFOHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=C(C=C(C=C1)C(F)(F)F)F)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















